[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine
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Overview
Description
[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.3 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol under reducing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include sulfinamides or thiols.
Scientific Research Applications
[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a methyl group.
4-bromophenyl methyl sulfone: Lacks the sulfonamide group but has a similar bromophenyl structure.
Uniqueness
[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine is unique due to the presence of both a bromine atom and a sulfonamide group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
1095829-92-7 |
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Molecular Formula |
C15H16BrNO2S |
Molecular Weight |
354.3g/mol |
IUPAC Name |
4-bromo-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO2S/c1-11-10-14(8-9-15(11)16)20(18,19)17-12(2)13-6-4-3-5-7-13/h3-10,12,17H,1-2H3 |
InChI Key |
DQSYSRIYWRIILI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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